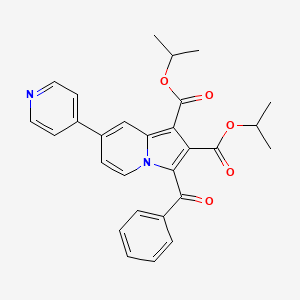
Bis(2,6-dichlorobenzoic) anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dichlorobenzoic) anhydride: is a chemical compound with the molecular formula C14H6Cl4O3 and a molecular weight of 364.014 g/mol . It is an anhydride derivative of 2,6-dichlorobenzoic acid, characterized by the presence of two 2,6-dichlorobenzoic acid moieties linked through an anhydride bond. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,6-dichlorobenzoic) anhydride typically involves the reaction of 2,6-dichlorobenzoic acid with a dehydrating agent. Common dehydrating agents used in this synthesis include acetic anhydride or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to facilitate the formation of the anhydride bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,6-dichlorobenzoic) anhydride undergoes various types of chemical reactions, including:
Hydrolysis: The anhydride bond can be hydrolyzed in the presence of water or aqueous bases to yield 2,6-dichlorobenzoic acid.
Substitution Reactions: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) can be used as reagents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Hydrolysis: 2,6-dichlorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Bis(2,6-dichlorobenzoic) anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving anhydrides.
Medicine: Research into potential pharmaceutical applications, including the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of bis(2,6-dichlorobenzoic) anhydride involves its reactivity as an anhydride. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines, alcohols, or thiols. This reactivity is facilitated by the electron-withdrawing effects of the chlorine atoms, which increase the electrophilicity of the carbonyl carbon atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorobenzoic acid: The parent acid from which the anhydride is derived.
2,4-Dichlorobenzoic anhydride: Another anhydride with similar reactivity but different substitution pattern.
2,6-Dichlorobenzoyl chloride: A related acyl chloride with similar applications in acylation reactions
Uniqueness
Bis(2,6-dichlorobenzoic) anhydride is unique due to its specific substitution pattern and the presence of two 2,6-dichlorobenzoic acid moieties. This structure imparts distinct reactivity and properties compared to other anhydrides and acylating agents .
Eigenschaften
CAS-Nummer |
16442-10-7 |
|---|---|
Molekularformel |
C14H6Cl4O3 |
Molekulargewicht |
364.0 g/mol |
IUPAC-Name |
(2,6-dichlorobenzoyl) 2,6-dichlorobenzoate |
InChI |
InChI=1S/C14H6Cl4O3/c15-7-3-1-4-8(16)11(7)13(19)21-14(20)12-9(17)5-2-6-10(12)18/h1-6H |
InChI-Schlüssel |
CGDWAVBBLJTVDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC(=O)C2=C(C=CC=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B11950623.png)





![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
